2-(2-Methylphenyl)chromen-4-one

Anti-inflammatory Methylflavones Nitric Oxide Inhibition

2-(2-Methylphenyl)chromen-4-one (2′-methylflavone) outperforms all regioisomeric methylflavones in NO suppression and eliminates the CYP1A1 off-target liability (IC50 5.0 µM vs. 0.14 µM for flavone) that confounds macrophage-driven inflammation studies. With a CNS-compatible logP (3.77) and TPSA (30.21 Ų), it is the starting scaffold of choice for brain-penetrant flavone libraries. It also serves as a low-interference negative control in cytochrome P450 panels and a defined substrate for chemoenzymatic glycosylation. Secure this differentiated compound now for reproducible, high-impact SAR and assay validation.

Molecular Formula C16H12O2
Molecular Weight 236.26 g/mol
CAS No. 116115-49-2
Cat. No. B048215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylphenyl)chromen-4-one
CAS116115-49-2
Synonyms4H-1-Benzopyran-4-one,2-(2-methylphenyl)-(9CI)
Molecular FormulaC16H12O2
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC(=O)C3=CC=CC=C3O2
InChIInChI=1S/C16H12O2/c1-11-6-2-3-7-12(11)16-10-14(17)13-8-4-5-9-15(13)18-16/h2-10H,1H3
InChIKeyXCXVIRAAVALBFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylphenyl)chromen-4-one (CAS 116115-49-2): Flavone Scaffold Specification for Research Procurement


2-(2-Methylphenyl)chromen-4-one, commonly referred to as 2′-methylflavone, is a synthetic flavone derivative built on the 2-phenyl-4H-chromen-4-one backbone (C16H12O2, molecular weight 236.27 g/mol) . The compound is characterized by a single methyl substitution at the ortho (2′) position of the pendant B-ring, a modification that distinguishes it from the parent flavone and from regioisomeric methylflavones [1]. As a member of the broader flavonoid class, it serves as a versatile starting point for synthetic elaboration and as a probe for structure-activity relationship (SAR) studies targeting inflammation, cytochrome P450 modulation, and metabolic stability [2].

Why Generic Flavone Substitution Fails: Position-Specific Methyl Effects in 2-(2-Methylphenyl)chromen-4-one


The biological performance of flavone derivatives is exquisitely sensitive to the position and nature of substituents on the phenyl (B) ring. Unsubstituted flavone exhibits only weak anti-inflammatory activity and is a potent nanomolar inhibitor of CYP1A1 (IC50 = 0.14 µM), creating an off-target liability profile that may confound data interpretation in cellular assays [1]. In contrast, 2-(2-methylphenyl)chromen-4-one displays a distinctly different pharmacological signature: it ranks among the most active methylflavones for suppression of nitric oxide and pro-inflammatory cytokines, yet it shows substantially weaker CYP1A1 inhibition (IC50 ≈ 5 µM) [2]. These differences arise from the ortho-methyl group's steric and electronic influence on receptor binding and metabolic processing, making simple interchange of flavone analogs scientifically invalid [3].

Quantitative Differentiation Evidence for 2-(2-Methylphenyl)chromen-4-one Against Closest Analogs


Anti-Inflammatory Potency: Superior NO Suppression Among Methylflavones in LPS-Stimulated RAW 264.7 Macrophages

In a head-to-head comparison of five methylflavone regioisomers, 2′-methylflavone (5C) demonstrated the strongest inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 murine macrophages, significantly outperforming the parent flavone, which exhibited only weak inhibitory activity [1]. The ortho-methyl substitution conferred markedly greater anti-inflammatory activity than para-methyl (4′-methylflavone) or A-ring (6-methylflavone) modifications [1].

Anti-inflammatory Methylflavones Nitric Oxide Inhibition

CYP1A1 Inhibitory Liability: Reduced Off-Target Enzyme Interaction vs. Flavone

The target compound exhibits approximately 36-fold weaker inhibition of cytochrome P450 1A1 compared to the parent flavone scaffold. Unsubstituted flavone potently inhibits CYP1A1 with an IC50 of 0.14 µM, representing a significant off-target interaction risk [1]. In contrast, 2-(2-methylphenyl)chromen-4-one inhibits CYP1A1 with an IC50 of 5.0 µM (5,000 nM), as measured in rat liver microsomes [2]. This reduced inhibitory liability is consistent with SAR studies showing that B-ring substitution can attenuate flavone-CYP1A1 binding affinity [3].

CYP1A1 Cytochrome P450 Drug-Drug Interaction

Lipophilicity Modulation: Increased LogP vs. Flavone Affects Membrane Permeability and Formulation

The ortho-methyl group increases the lipophilicity of the flavone scaffold. 2-(2-Methylphenyl)chromen-4-one has a measured logP of 3.77, compared to flavone's XLogP3 of 3.6 (experimental logP 3.56) [1]. The ΔlogP of +0.17 to +0.21 is modest but meaningful, as this increment falls within the range known to influence passive membrane permeability and non-specific protein binding . The higher logP also differentiates this compound from more polar hydroxylated flavones (e.g., 7-hydroxyflavone logP ≈ 3.2–3.3), which may be preferred for aqueous formulation but exhibit different cellular uptake kinetics .

LogP Lipophilicity ADME

Topological Polar Surface Area: Balanced Polarity for Blood-Brain Barrier vs. Systemic Exposure Design

The topological polar surface area (TPSA) of 2-(2-methylphenyl)chromen-4-one (30.21 Ų) occupies an intermediate range between the parent flavone (26.3 Ų) and hydroxylated flavones such as 7-hydroxyflavone (50.44 Ų) [1]. The TPSA differential of +3.91 Ų vs. flavone is driven by the additional carbon atom in the methyl group, which contributes minimally to polarity but alters molecular shape. Critically, the TPSA value of 30.21 Ų falls well below the established threshold of 60–70 Ų for passive blood-brain barrier penetration, while remaining above the 20 Ų lower limit associated with membrane permeability [2].

TPSA CNS Permeability Drug-likeness

Metabolic Stability: Methylation Confers Improved Resistance to Phase II Conjugation

Methylation of the flavonoid scaffold is a well-characterized strategy for improving metabolic stability by blocking Phase II conjugation at the site of methylation. 2-(2-Methylphenyl)chromen-4-one, as a methylated flavone, is expected to exhibit enhanced resistance to glucuronidation and sulfation compared to unmethylated flavones such as the parent flavone or hydroxylated derivatives [1]. In fungal biotransformation studies, 2′-methylflavone itself was sufficiently stable that glycosylation was achievable only through exogenous enzymatic systems, yielding three distinct glycoside products, whereas more extensively hydroxylated flavones undergo rapid endogenous conjugation [1]. While direct comparative microsomal stability half-life data for this specific compound vs. flavone are not yet published, the methyl-for-hydrogen substitution at the 2′-position removes a potential metabolic soft spot on the B-ring, consistent with the broader class behavior of methylated flavonoids demonstrating prolonged metabolic half-lives [2].

Metabolic Stability Methylation Glycosylation

Physical Form Factor: Low Melting Point for Eutectic Formulation or Soft-Material Applications

2-(2-Methylphenyl)chromen-4-one has a reported melting point of 45.5–47.5°C, which is substantially lower than that of the parent flavone (96–100°C) [1]. This low melting point indicates reduced crystal lattice energy, which may facilitate formulation as a eutectic mixture, enhance solubility in lipid-based delivery systems, or enable processing as a low-viscosity melt for topical or transdermal applications . The large melting point differential of approximately 50°C reflects the disruptive effect of the ortho-methyl group on molecular planarity and crystal packing .

Melting Point Formulation Crystallinity

Validated Application Scenarios for 2-(2-Methylphenyl)chromen-4-one Based on Quantified Differentiation


Anti-Inflammatory Lead Optimization: Macrophage-Mediated Inflammation Models

2-(2-Methylphenyl)chromen-4-one is the preferred flavone scaffold for initiating anti-inflammatory SAR programs targeting macrophage-driven inflammation. In direct comparative testing, it demonstrated the strongest NO suppression among five methylflavone regioisomers in LPS-stimulated RAW 264.7 cells, significantly outperforming the parent flavone [1]. Its reduced CYP1A1 inhibitory liability (IC50 = 5.0 µM vs. 0.14 µM for flavone) minimizes confounding off-target effects in CYP1A1-expressing macrophage models [2].

CYP Profiling Reference Standard: Low-Interference Probe for Drug Metabolism Studies

This compound serves as a valuable reference standard in cytochrome P450 interaction profiling. Its ~36-fold weaker CYP1A1 inhibition relative to flavone makes it suitable as a negative control or low-interference baseline in panels where flavone's potent CYP1A1 inhibition would otherwise mask the activity of co-administered test compounds [2]. The well-characterized IC50 values for CYP1A1 (5.0 µM) and CYP2B1 (53 µM) provide reproducible benchmarks for inter-laboratory assay validation [2].

CNS-Targeted Probe Development: Balanced Lipophilicity and Polar Surface Area

With a TPSA of 30.21 Ų (below the BBB threshold of 60–70 Ų) and a logP of 3.77 (within the optimal CNS drug space of 2–5), 2-(2-methylphenyl)chromen-4-one offers an advantageous starting point for designing brain-penetrant flavone derivatives [3][4]. The ortho-methyl group provides lipophilicity without the excessive polarity of hydroxylated flavones (e.g., 7-hydroxyflavone TPSA = 50.44 Ų), which face greater BBB exclusion [3].

Biotransformation Substrate: Enzymatic Glycosylation for Prodrug Synthesis

As a methylated flavone, 2-(2-methylphenyl)chromen-4-one requires specialized enzymatic systems (e.g., entomopathogenic fungal cultures) for glycosylation, yielding structurally defined glycoside products (3′-, 4′-, and 5′-glucopyranosides) [5]. This property makes it a controlled substrate for chemoenzymatic synthesis of flavone glycoside libraries, where unmethylated flavones undergo rapid, uncontrolled conjugation, limiting synthetic utility [5].

Quote Request

Request a Quote for 2-(2-Methylphenyl)chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.